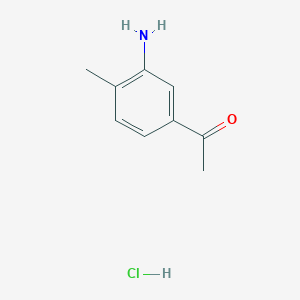
1-(3-Amino-4-methylphenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-methylphenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H11NO·HCl It is a hydrochloride salt of 1-(3-amino-4-methylphenyl)ethanone, which is a derivative of acetophenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylacetophenone with hydrochloric acid. The reaction typically takes place under controlled temperature conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
- Dissolve 3-amino-4-methylacetophenone in an appropriate solvent such as ethanol.
- Add hydrochloric acid to the solution while maintaining the temperature at around 0-5°C.
- Stir the mixture for a specific duration to allow the formation of the hydrochloride salt.
- Filter the resulting precipitate and wash it with cold ethanol to obtain the pure product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control, mixing, and filtration ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-amino-4-methylbenzoic acid.
Reduction: Formation of 1-(3-amino-4-methylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-methylphenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-amino-4-methylphenyl)ethanone hydrochloride depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and protein interactions. The exact pathways involved vary depending on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Amino-4-chlorophenyl)ethanone hydrochloride
- 1-(3-Amino-2-nitrophenyl)ethanone hydrochloride
- 1-(4-Aminophenyl)ethanone hydrochloride
Uniqueness: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride is unique due to the presence of both an amino group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. The methyl group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
Eigenschaften
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBKKLMPHRHDBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)

![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)






![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)

